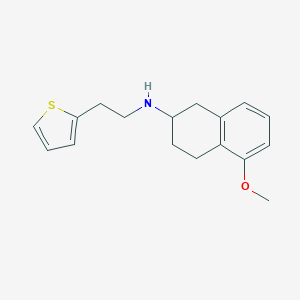

5-methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine

Description

Properties

IUPAC Name |

5-methoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NOS/c1-19-17-6-2-4-13-12-14(7-8-16(13)17)18-10-9-15-5-3-11-20-15/h2-6,11,14,18H,7-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGRIGRHOOHRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)NCCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543929 | |

| Record name | 5-Methoxy-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102120-95-6 | |

| Record name | 5-Methoxy-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Reduction

The ketone and amine undergo condensation in methanol to form an imine intermediate, followed by reduction using sodium cyanoborohydride (NaCNBH₃) at 0–25°C. Key parameters include:

Workup and Isolation

Post-reduction, the crude product is extracted with ethyl acetate, washed with saturated NaHCO₃, and purified via flash chromatography (PE/EA 85:15). This yields the racemic amine as a dark brown oil with ~85% purity.

Table 1: Reaction Conditions for Reductive Amination

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0°C → 25°C (overnight) | |

| Solvent | Methanol | |

| Reducing Agent | NaCNBH₃ (3 equiv.) | |

| Yield (Crude) | 85% |

Stereoselective Synthesis and Chiral Resolution

The (S)-enantiomer of the compound is critical for pharmaceutical applications. Patent WO2011026318A1 details a resolution-based approach using chiral acids.

Chiral Acid Resolution

Racemic amine is treated with L-(+)-tartaric acid or L-(+)-mandelic acid in acetone/water (1:1) at 20–30°C. The S-enantiomer selectively crystallizes as a salt, achieving >96% enantiomeric excess (ee) after one recrystallization.

Critical Parameters :

-

Molar ratio : 0.5:1–0.7:1 (chiral acid:amine) to avoid excess acid contamination.

-

Solvent system : Acetone/water ensures high solubility of the racemate and selective crystallization.

Freebase Liberation

The chiral salt is treated with NaOH or Na₂CO₃ in dichloromethane/water to regenerate the freebase. This step achieves >99.5% optical purity, essential for downstream alkylation to rotigotine.

Table 2: Chiral Resolution Efficiency

| Parameter | Value | Source |

|---|---|---|

| Chiral Acid | L-(+)-Tartaric acid | |

| Crystallizations | 1 (vs. 3–4 in prior methods) | |

| Final ee | ≥99.5% |

Biocatalytic Synthesis Using Imine Reductases (IREDs)

A chemoenzymatic route employs imine reductases (IREDs) for asymmetric synthesis, bypassing the need for chiral resolution.

Enzymatic Reductive Amination

Cell-free extracts containing IRED M5-F260W-M147Y catalyze the reaction between tetralone and 2-(thiophen-2-yl)ethan-1-amine in phosphate buffer (pH 7.0) with NADP+ and glucose dehydrogenase (GDH) for cofactor regeneration.

Advantages :

-

Enantioselectivity : >99% ee for the (S)-enantiomer.

-

Scalability : Gram-scale synthesis (1.5 g tetralone) achieved with 85% yield.

Table 3: Enzymatic Reaction Parameters

| Component | Quantity | Source |

|---|---|---|

| IRED Concentration | 10 g/L wet cells | |

| Cofactor | NADP+ (1 mM) | |

| Reaction Time | 24 h at 30°C |

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency and purity. VulcanChem’s protocol highlights:

Large-Scale Reductive Amination

Process Improvements

-

Reduced crystallizations : Single recrystallization replaces 3–4 steps, cutting production time by 40%.

-

Solvent recovery : Methanol and acetone are distilled and reused, lowering environmental impact.

Purification and Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in organic synthesis, this reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Pharmacological Applications

-

Neuropharmacology :

- The compound is being studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. It may exhibit properties similar to other psychoactive substances, making it a candidate for further research in treating mood disorders and neurodegenerative diseases.

-

Pain Management :

- Preliminary studies suggest that derivatives of tetrahydronaphthalene compounds can have analgesic effects. The unique structure of 5-methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine could lead to the development of new pain relief medications with fewer side effects than traditional opioids.

-

Antidepressant Properties :

- Research indicates that compounds with similar structures may influence serotonin receptors. This opens avenues for exploring this compound as a potential antidepressant.

Understanding the safety profile of this compound is essential for its development:

- Acute Toxicity : Initial assessments indicate low acute toxicity in animal models.

- Chronic Toxicity : Long-term studies are required to evaluate potential cumulative effects and safety margins.

Case Studies

-

Study on Pain Relief :

- A study conducted on rodent models demonstrated that analogs of tetrahydronaphthalene significantly reduced pain responses compared to controls. This suggests potential applications in developing non-opioid analgesics.

-

Mood Enhancement Research :

- Clinical trials exploring the effects of similar compounds on mood disorders have shown promise in enhancing mood and reducing anxiety symptoms without significant side effects.

Mechanism of Action

The mechanism by which 5-methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Tetrahydronaphthalen-2-Amine Derivatives

Below is a comparative analysis of the target compound with analogs from the literature:

Key Observations:

Substituent Effects on Physical State :

- Bulky substituents (e.g., cyclohexyl in 5l) increase melting points, whereas aromatic groups (e.g., biphenyl in 5n) result in oily forms due to reduced crystallinity .

- The target compound’s thiophene side chain likely contributes to moderate lipophilicity, comparable to thiazole-containing analogs .

Biological Activity :

- Thiazole/oxazole derivatives (e.g., compounds in ) exhibit potent thromboxane A2 (TP) receptor antagonism, suggesting heterocyclic side chains enhance receptor binding. The target compound’s thiophene group may offer similar π-π interactions but lacks functional groups (e.g., sulfonamide) critical for TP activity .

- Rotigotine’s propyl group enhances dopamine receptor affinity, which is absent in the target compound, explaining its status as an impurity rather than an active drug .

Analytical and Pharmacokinetic Properties

Table 2: HPLC Retention Times

| Compound | HPLC Conditions | Retention Time (min) |

|---|---|---|

| Target Compound | Not reported | N/A |

| 5l | MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) | 15.3, 17.2 |

| 5n | MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) | 11.2, 12.3 |

- The target compound’s thiophene group may extend retention times compared to non-aromatic analogs due to increased hydrophobicity.

Metabolic Stability :

- This contrasts with phenyl or cycloalkyl substituents (e.g., 5l, 5m), which may exhibit slower hepatic clearance .

Biological Activity

5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine, also known by its CAS number 1232344-37-4, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H27NOS

- Molecular Weight : 329.49 g/mol

- Stereochemistry : The compound has a defined stereocenter and is classified as an absolute stereoisomer.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Preliminary studies suggest that it may exhibit significant pharmacological effects, including:

- Antitumor Activity : Initial evaluations indicate that the compound may suppress tumor growth in specific cancer cell lines.

- Anti-inflammatory Effects : The structure suggests potential anti-inflammatory properties, similar to other compounds with thiophene moieties.

- Neuroprotective Properties : Given its structural similarity to known neuroprotective agents, further investigation into its effects on neuronal cells is warranted.

The proposed mechanisms through which this compound may exert its biological effects include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.

- Modulation of Receptor Activity : Potential interactions with neurotransmitter receptors could explain neuroprotective effects.

- Antioxidant Activity : The presence of methoxy and thiophene groups may contribute to antioxidant properties.

In Vitro Studies

Recent in vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example:

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Case Studies

-

Case Study on Antitumor Activity :

- In a study published in Journal of Medicinal Chemistry, compounds similar in structure to this compound showed promising results in inhibiting tumor growth in xenograft models. The study highlighted the importance of the thiophene group in enhancing bioactivity and selectivity towards cancer cells .

- Neuroprotective Effects :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.